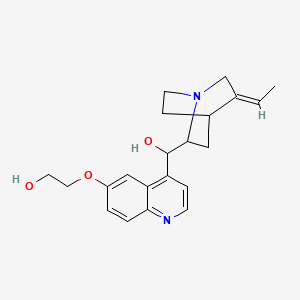![molecular formula C15H15NO2 B14455880 3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one CAS No. 70622-28-5](/img/structure/B14455880.png)
3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one is a chemical compound known for its unique structure and properties It consists of an oxolan-2-one ring attached to a 2-methylnaphthalen-1-yl group through an amino linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one typically involves multi-component reactions. One common method is the condensation of 2-methylnaphthalen-1-amine with oxolan-2-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as acetic acid or ethanol, and the mixture is refluxed to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines or naphthols.
科学的研究の応用
3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. Detailed studies using techniques like molecular docking and spectroscopy help elucidate these interactions .
類似化合物との比較
Similar Compounds
2-Methylnaphthalen-1-amine: Shares the naphthalene core but lacks the oxolan-2-one ring.
Oxolan-2-one derivatives: Compounds with similar oxolan-2-one structures but different substituents.
Uniqueness
3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one is unique due to its combined structural features, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its relevance in multiple research fields highlight its significance.
特性
CAS番号 |
70622-28-5 |
|---|---|
分子式 |
C15H15NO2 |
分子量 |
241.28 g/mol |
IUPAC名 |
3-[(2-methylnaphthalen-1-yl)amino]oxolan-2-one |
InChI |
InChI=1S/C15H15NO2/c1-10-6-7-11-4-2-3-5-12(11)14(10)16-13-8-9-18-15(13)17/h2-7,13,16H,8-9H2,1H3 |
InChIキー |
RZUNZHDKERDLDZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC3CCOC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline](/img/structure/B14455799.png)
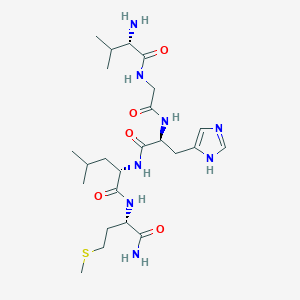
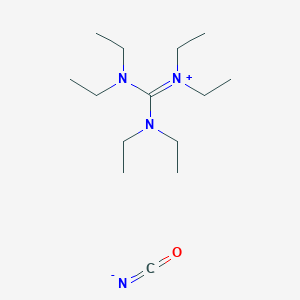
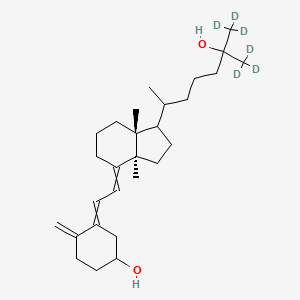
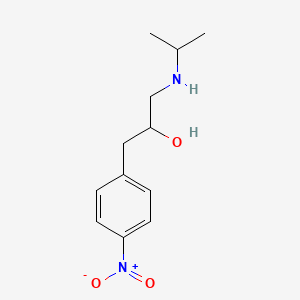
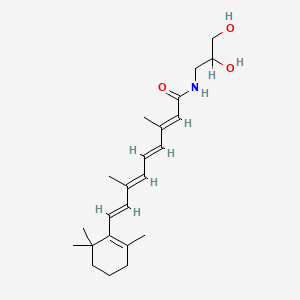
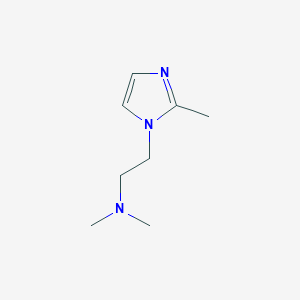
![2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14455841.png)
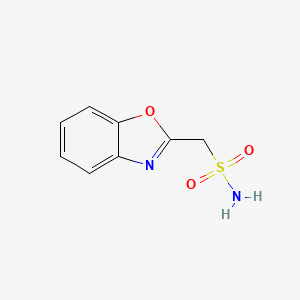
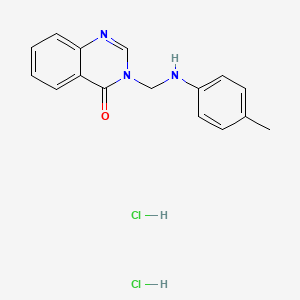
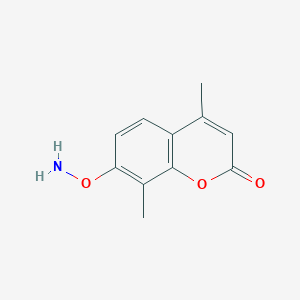
![2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]-](/img/structure/B14455883.png)

